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Introduction

Deep etching of silicon is a fundamental process in the fabrication of Micro-Electro-Mechanical
Systems (MEMS), enabling the creation of high-aspect-ratio structures. While Deep Reactive-
lon Etching (DRIE) is a prevalent dry etching technique known for producing vertical sidewalls,
wet anisotropic etching using Tetramethylammonium hydroxide (TMAH) offers a cost-
effective and CMOS-compatible alternative that yields smooth etched surfaces.[1][2] TMAH is
an anisotropic etchant, meaning it etches different crystallographic planes of silicon at different
rates, which is crucial for defining precise geometries in MEMS devices.[2] This document
provides a detailed protocol for deep silicon etching using TMAH for the fabrication of MEMS
structures. It is important to note that TMAH etching is a wet chemical process and is distinct
from the plasma-based Deep Reactive-lon Etching (DRIE) process.[3][4]

Safety Precautions

Tetramethylammonium hydroxide (TMAH) is a hazardous chemical and requires strict safety
protocols. It is toxic and can be absorbed through the skin.[5]
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o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
glasses, a face shield, an apron, and neoprene gloves.[6]

o Ventilation: All work with TMAH must be conducted in a certified fume hood.

o Emergency Procedures: Ensure an eyewash station, safety shower, and a bottle of
diphoterine are readily accessible.[6] In case of skin or eye contact, flush immediately and
seek medical attention.[6]

e Buddy System: It is recommended to work with a buddy within eye contact when handling
high-risk chemicals like TMAH.[6]

Materials and Equipment

¢ Silicon wafers ((100) orientation is common for MEMS)
e TMAH solution (typically 25% in water)[6]

e Deionized (DI) water

» Glass beakers or a dedicated etching bath

o Heated stirring hotplate or a temperature-controlled bath
o Wafer holders (Teflon or other resistant material)

e Timer

 Nitrogen gun for drying

e Fume hood

Personal Protective Equipment (as listed above)

Quantitative Data Summary

The following tables summarize key quantitative data for TMAH-based silicon etching, compiled
from various sources.
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Table 1: Etch Rates of Silicon (100) in TMAH Solutions

TMAH

Concentration Temperature (°C) Etch Rate (um/min)  Source(s)
(wt%)

25 85 0.5 [6]

25 80 ~0.33 [5]

20-25 70-90 05-1.0 [7]

20 80 ~0.8 [8]

5-40 60-90 Varies [9]

Not Specified 80 0.3-0.45 [10]

Table 2: Etch Rates of Other Materials in TMAH

TMAH
. . Temperature
Material Concentration °C) Etch Rate Source(s)
(wt%)
. ~0.03 - 0.05 of
Silicon (111) 20 80 [8]
(100) rate
Silicon Dioxide 5 » Very low (high
) Not Specified Not Specified o [O1[11]
(Si02) selectivity)
Silicon Nitride N N -
] Not Specified Not Specified Excellent stability  [9]
(Si3N4)
< 0.01 pm/min
Aluminum (Al) 10 80 (with dissolved [1]
Si)
< 0.01 pm/min
Aluminum (Al) 22 80 (with dissolved [1]
Si)
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Experimental Protocol

This protocol outlines the major steps for fabricating MEMS structures using TMAH-based deep

silicon etching.

Substrate Preparation and Hard Mask Deposition

A hard mask is required for TMAH etching as photoresist will not withstand the etching solution.
[5] Silicon dioxide (SiOz2) or silicon nitride (SisN4) are commonly used.

e Initial Wafer Cleaning: Perform a standard cleaning procedure (e.g., RCA clean) to remove
any organic and inorganic contaminants from the silicon wafer surface.[7]

o Hard Mask Deposition: Deposit a layer of silicon dioxide or silicon nitride on the wafer. For
SiOgz, this is typically done via thermal oxidation. For SizsNa4, Low-Pressure Chemical Vapor
Deposition (LPCVD) is common. The thickness of the hard mask will depend on the desired
silicon etch depth and the selectivity of the TMAH solution.

e Photolithography:

[e]

Apply photoresist to the wafer surface using a spin coater.

o

Soft bake the photoresist.

[¢]

Expose the photoresist to UV light through a photomask with the desired pattern.

[¢]

Develop the photoresist to reveal the pattern.

[e]

Hard bake the photoresist.

Hard Mask Patterning

The pattern from the photoresist must be transferred to the hard mask layer.

» Etching the Hard Mask: Use an appropriate etching technique to remove the hard mask
material in the areas not protected by photoresist. For SiOz and SisN4, Reactive lon Etching
(RIE) is a common method.[12]
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» Photoresist Stripping: After patterning the hard mask, remove the remaining photoresist
using a suitable solvent (e.g., acetone) or a plasma asher.[6]

TMAH Deep Etching

o Pre-Etch Cleaning: It is advisable to perform a brief dip in dilute hydrofluoric acid (HF) to
remove any native oxide from the exposed silicon surfaces, which can inhibit the start of the
etching process.[5]

e Solution Preparation:

o In a glass beaker or etching bath, prepare the TMAH solution of the desired concentration
by diluting a stock solution (e.g., 25% TMAH) with DI water.[6] If starting with solid TMAH,
dissolve it in the appropriate amount of DI water.

o Heat the solution to the desired temperature (typically 70-90°C) using a hotplate or
temperature-controlled bath.[7] Use a thermometer to monitor the temperature.

e Etching Process:
o Immerse the patterned wafer in the heated TMAH solution.

o Start a timer for the calculated etch duration. The etch time will depend on the desired
depth and the known etch rate for the specific TMAH concentration and temperature.

o Monitor the process, ensuring the wafer remains submerged. For long etches, the water
level in the bath may need to be maintained.[6]

e Post-Etch Rinsing:

o

Once the desired etch depth is achieved, carefully remove the wafer from the TMAH
solution.

o

Immediately immerse the wafer in a beaker of DI water to stop the etching process.

[¢]

Rinse the wafer thoroughly with DI water, using multiple beakers of fresh DI water to
ensure all TMAH residue is removed.[6]

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://filelist.tudelft.nl/TNW/Afdelingen/Quantum%20Nanoscience/Kavli%20Nanolab%20Delft/Equipment/TMAH-Silicon%20Etching%20SOP.pdf
http://web.mit.edu/scholvin/www/mq753/Export/MV.TMAH-KOHhood.html
https://filelist.tudelft.nl/TNW/Afdelingen/Quantum%20Nanoscience/Kavli%20Nanolab%20Delft/Equipment/TMAH-Silicon%20Etching%20SOP.pdf
https://www.universitywafer.com/etching-silicon-wafers.html
https://filelist.tudelft.nl/TNW/Afdelingen/Quantum%20Nanoscience/Kavli%20Nanolab%20Delft/Equipment/TMAH-Silicon%20Etching%20SOP.pdf
https://filelist.tudelft.nl/TNW/Afdelingen/Quantum%20Nanoscience/Kavli%20Nanolab%20Delft/Equipment/TMAH-Silicon%20Etching%20SOP.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

o Dry the wafer using a nitrogen gun.

Post-Processing

o Hard Mask Removal (Optional): If the hard mask is not part of the final device, it can be
removed using an appropriate etchant (e.g., HF for SiO2).

o Device Release: Depending on the MEMS design, further processing steps may be required

to release the final structure.

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Workflow for MEMS fabrication using TMAH-based deep anisotropic etching.
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Caption: Key parameters influencing TMAH silicon etching characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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